1,2-Thiazol-5(4H)-one 1,2-Thiazol-5(4H)-one
Brand Name: Vulcanchem
CAS No.: 82357-88-8
VCID: VC19325009
InChI: InChI=1S/C3H3NOS/c5-3-1-2-4-6-3/h2H,1H2
SMILES:
Molecular Formula: C3H3NOS
Molecular Weight: 101.13 g/mol

1,2-Thiazol-5(4H)-one

CAS No.: 82357-88-8

Cat. No.: VC19325009

Molecular Formula: C3H3NOS

Molecular Weight: 101.13 g/mol

* For research use only. Not for human or veterinary use.

1,2-Thiazol-5(4H)-one - 82357-88-8

Specification

CAS No. 82357-88-8
Molecular Formula C3H3NOS
Molecular Weight 101.13 g/mol
IUPAC Name 4H-1,2-thiazol-5-one
Standard InChI InChI=1S/C3H3NOS/c5-3-1-2-4-6-3/h2H,1H2
Standard InChI Key BJTFDWHEUALZNA-UHFFFAOYSA-N
Canonical SMILES C1C=NSC1=O

Introduction

Chemical Structure and Identification

Core Structure and Molecular Descriptors

1,2-Thiazol-5(4H)-one (CAS: 875583-03-2) is a five-membered heterocyclic ring system containing one sulfur atom, one nitrogen atom, and a ketone functional group. Its molecular formula is C₄H₅NOS, with a molecular weight of 115.16 g/mol . The IUPAC name, 4-methyl-4H-1,2-thiazol-5-one, reflects the methyl substitution at the 4-position and the ketone at the 5-position.

The SMILES notation CC1C=NSC1=O and InChIKey YVAQPFNBQOVYSM-UHFFFAOYSA-N provide unambiguous representations of its structure, critical for computational modeling and database searches.

Table 1: Physicochemical Properties of 1,2-Thiazol-5(4H)-one

PropertyValueMethod/Source
Molecular Weight115.16 g/molPubChem
XLogP30.5Computed via XLogP3
Hydrogen Bond Donors0Cactvs 3.4.6.11
Hydrogen Bond Acceptors3Cactvs 3.4.6.11
Rotatable Bonds0Cactvs 3.4.6.11
Exact Mass115.00918496 DaPubChem

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and mass spectrometry data for derivatives of 1,2-thiazol-5(4H)-one confirm its stability and reactivity. For instance, 1^1H-NMR spectra of analogous thiazolidinones show characteristic peaks for aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.1–2.5 ppm) . High-resolution mass spectrometry (HRMS) typically reveals [M+H]⁺ ions aligning with theoretical masses, as demonstrated in studies of thiazole hybrids .

Synthesis Methodologies

Multicomponent Reactions (MCRs)

Recent advances in one-pot MCRs enable efficient synthesis of 1,2-thiazol-5(4H)-one derivatives. A 2025 study reported a catalyst-free, three-component reaction using arylglyoxals, lawsone (a naphthoquinone), and thiobenzamides in acetic acid at 90°C, yielding fully substituted thiazoles in >85% yield . This method avoids column chromatography, enhancing scalability for industrial applications.

Cyclocondensation Approaches

Cyclocondensation of thiourea with α-haloketones is a classical route. For example, 2-bromo-1,2-diphenylethan-1-one reacts with thiourea in ethanol to form thiazole intermediates, which are subsequently functionalized via acetylation or alkylation . Modifications at the 4-position (e.g., methyl groups) are achieved using methylating agents like methyl iodide under basic conditions .

Biological Activities and Mechanisms

Antimicrobial Properties

Thiazolidinone derivatives exhibit broad-spectrum antimicrobial activity. In a 2022 study, compounds bearing a 1,2-thiazol-5(4H)-one core showed MIC values of 31.25–62.5 µg/mL against Candida glabrata and Klebsiella pneumoniae, outperforming standard azoles . The mechanism involves inhibition of fungal cytochrome P450 14α-demethylase (CYP51) and bacterial cell wall synthesis enzymes .

Applications in Drug Development

Antifungal Agents

The electron-deficient thiazole ring interacts with fungal lanosterol demethylase, disrupting ergosterol biosynthesis. Compound 4f (MIC: 31.25 µg/mL) from the SciELO study highlights the role of substituents like pyrrolylmethylene in enhancing potency.

Hybrid Pharmaceuticals

Linking 1,2-thiazol-5(4H)-one to natural products like lawsone creates multitarget agents. A 2025 ACS report synthesized lawsone-thiazole hybrids with dual antioxidant and antiproliferative activities, leveraging the redox-active naphthoquinone moiety.

Computational and Experimental Insights

Density Functional Theory (DFT) Studies

DFT calculations on 1,2-thiazol-5(4H)-one derivatives reveal low HOMO-LUMO gaps (4.1–4.5 eV), indicating high reactivity. The ketone group’s electrophilicity facilitates nucleophilic attacks at the 5-position, a key step in prodrug activation .

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